molecular formula C14H23N5 B11782290 2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine

2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine

Katalognummer: B11782290
Molekulargewicht: 261.37 g/mol
InChI-Schlüssel: QYMBBUGQRZLDOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is a heterocyclic compound that contains both piperazine and piperidine rings attached to a pyrimidine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine typically involves the reaction of 2-methyl-4,6-dichloropyrimidine with piperazine and piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms in the piperazine and piperidine rings.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-4-(piperazin-1-yl)pyrimidine
  • 4-(Piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine
  • 2-Methyl-6-(piperidin-1-yl)pyrimidine

Uniqueness

2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is unique due to the presence of both piperazine and piperidine rings, which can confer distinct biological activities and chemical reactivity compared to similar compounds. This dual functionality makes it a versatile scaffold in drug design and other applications .

Eigenschaften

Molekularformel

C14H23N5

Molekulargewicht

261.37 g/mol

IUPAC-Name

2-methyl-4-piperazin-1-yl-6-piperidin-1-ylpyrimidine

InChI

InChI=1S/C14H23N5/c1-12-16-13(18-7-3-2-4-8-18)11-14(17-12)19-9-5-15-6-10-19/h11,15H,2-10H2,1H3

InChI-Schlüssel

QYMBBUGQRZLDOW-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC(=N1)N2CCNCC2)N3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.